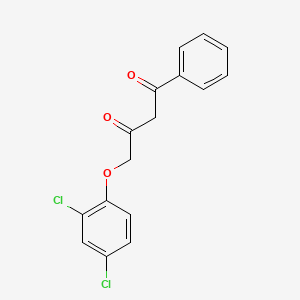
1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl- is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The presence of the phenyl and dichlorophenoxy groups in its structure makes it a potent herbicide with specific modes of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl- typically involves the reaction of 1,3-butanedione with 2,4-dichlorophenol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Sodium hydroxide or potassium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and degradation.
Biology: Research on its effects on plant physiology and metabolism.
Medicine: Investigations into its potential as a lead compound for developing new drugs.
Industry: Utilized in the formulation of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl- involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the auxin receptors, causing uncontrolled growth and eventually plant death.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy group.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar properties.
Uniqueness
1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl- is unique due to its specific structural features, which confer distinct herbicidal activity and selectivity. Its combination of the butanedione and phenyl groups differentiates it from other phenoxy herbicides.
Propiedades
Número CAS |
156411-60-8 |
|---|---|
Fórmula molecular |
C16H12Cl2O3 |
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H12Cl2O3/c17-12-6-7-16(14(18)8-12)21-10-13(19)9-15(20)11-4-2-1-3-5-11/h1-8H,9-10H2 |
Clave InChI |
DWMFFQQCKWWKTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
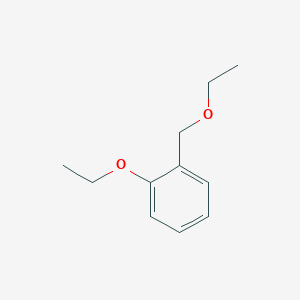

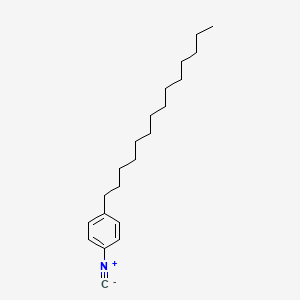
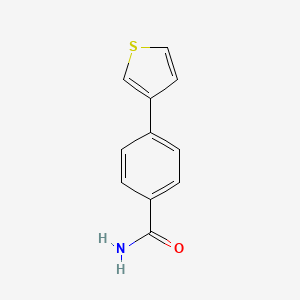


![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)


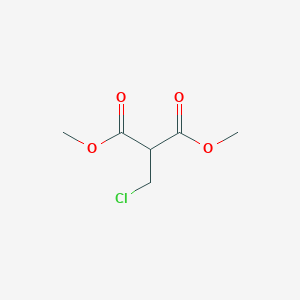
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
